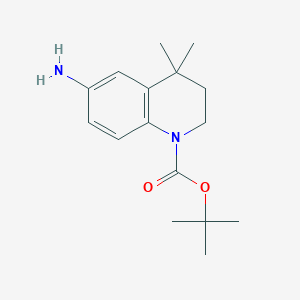
Acide 4-fluoro-3,5-diméthoxybenzoïque
Vue d'ensemble
Description
4-Fluoro-3,5-dimethoxybenzoic Acid is a chemical compound with the CAS Number: 1785030-01-4 . It has a molecular weight of 200.17 . The IUPAC name for this compound is 4-fluoro-3,5-dimethoxybenzoic acid .
Molecular Structure Analysis
The InChI code for 4-Fluoro-3,5-dimethoxybenzoic Acid is 1S/C9H9FO4/c1-13-6-3-5 (9 (11)12)4-7 (14-2)8 (6)10/h3-4H,1-2H3, (H,11,12) . This code provides a unique representation of the molecule’s structure.Physical and Chemical Properties Analysis
4-Fluoro-3,5-dimethoxybenzoic Acid is a white to yellow solid . It is shipped at room temperature .Applications De Recherche Scientifique
Synthèse organique
“Acide 4-fluoro-3,5-diméthoxybenzoïque” est un type d'acide carboxylique aromatique, souvent utilisé dans la synthèse organique . La présence du groupe carboxyle (-COOH) en fait un bon candidat pour diverses réactions de condensation, et l'atome de fluor peut agir comme groupe partant dans les réactions de substitution aromatique nucléophile.
Propriétés fluorescentes
Le composé pourrait potentiellement être utilisé dans la synthèse de composés fluorescents. Par exemple, un composé similaire, l'acide 2-fluorobenzoïque, a été utilisé pour construire des complexes de lanthanides présentant des propriétés fluorescentes intéressantes . Compte tenu de la similitude structurelle, “this compound” pourrait également être utilisé de manière similaire.
Intermédiaires pharmaceutiques
Le composé pourrait potentiellement être utilisé comme intermédiaire dans la synthèse de produits pharmaceutiques. Par exemple, l'acide 3,5-diméthoxybenzoïque, un composé structurellement similaire, a été utilisé dans la synthèse de la biotine dimédone, un réactif utilisé dans l'étude de la sulfénylation des protéines .
Synthèse de colorants
Les acides carboxyliques aromatiques sont souvent utilisés dans la synthèse de colorants . La présence des groupes méthoxy et de l'atome de fluor pourrait potentiellement influencer la couleur et d'autres propriétés du colorant obtenu.
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only outdoors or in a well-ventilated area .
Mécanisme D'action
Target of Action
It is often used as a reagent in suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the context of Suzuki–Miyaura coupling, 4-Fluoro-3,5-dimethoxybenzoic Acid may participate in electronically divergent processes with the metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
Biochemical Pathways
Its role in suzuki–miyaura coupling suggests it may influence pathways involving carbon–carbon bond formation .
Result of Action
As a reagent in Suzuki–Miyaura coupling, it likely contributes to the formation of new carbon–carbon bonds .
Action Environment
The success of suzuki–miyaura coupling, in which this compound may be used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Analyse Biochimique
Biochemical Properties
4-Fluoro-3,5-dimethoxybenzoic Acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress pathways, such as superoxide dismutase (SOD) and catalase (CAT). These interactions are crucial as they help in modulating the levels of reactive oxygen species (ROS) within cells . Additionally, 4-Fluoro-3,5-dimethoxybenzoic Acid can bind to specific proteins, altering their conformation and activity, which can influence various cellular processes.
Cellular Effects
The effects of 4-Fluoro-3,5-dimethoxybenzoic Acid on different cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in adipocytes, 4-Fluoro-3,5-dimethoxybenzoic Acid can modulate the levels of ROS, thereby affecting the redox balance and oxidative stress within the cells . This modulation can lead to changes in the expression of genes involved in antioxidant defense mechanisms and metabolic pathways.
Molecular Mechanism
At the molecular level, 4-Fluoro-3,5-dimethoxybenzoic Acid exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with oxidative stress-related enzymes like SOD and CAT can enhance their activity, thereby reducing ROS levels . Additionally, 4-Fluoro-3,5-dimethoxybenzoic Acid can influence gene expression by modulating transcription factors and signaling pathways involved in cellular stress responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Fluoro-3,5-dimethoxybenzoic Acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-Fluoro-3,5-dimethoxybenzoic Acid remains stable under specific storage conditions, such as refrigeration
Dosage Effects in Animal Models
The effects of 4-Fluoro-3,5-dimethoxybenzoic Acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as reducing oxidative stress and enhancing antioxidant defense mechanisms. At higher doses, it may lead to toxic or adverse effects, including cellular damage and disruption of metabolic pathways . Understanding the threshold effects and safe dosage ranges is crucial for its potential therapeutic applications.
Metabolic Pathways
4-Fluoro-3,5-dimethoxybenzoic Acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in oxidative stress and antioxidant defense. For instance, its interaction with SOD and CAT can influence the metabolic flux and levels of metabolites involved in ROS detoxification . Additionally, the compound may affect other metabolic pathways related to energy production and cellular respiration.
Transport and Distribution
The transport and distribution of 4-Fluoro-3,5-dimethoxybenzoic Acid within cells and tissues are essential for its biological activity. The compound can be transported via specific transporters or binding proteins that facilitate its movement across cellular membranes . Once inside the cells, it may localize to specific compartments or organelles, influencing its accumulation and activity.
Subcellular Localization
The subcellular localization of 4-Fluoro-3,5-dimethoxybenzoic Acid is critical for its function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, its localization to mitochondria can enhance its role in modulating oxidative stress and mitochondrial function . Understanding the factors that influence its subcellular distribution can provide insights into its mechanism of action.
Propriétés
IUPAC Name |
4-fluoro-3,5-dimethoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO4/c1-13-6-3-5(9(11)12)4-7(14-2)8(6)10/h3-4H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDJAUDBJSALIOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1F)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[4-(Trifluoromethoxy)phenoxy]nicotinonitrile](/img/structure/B1446706.png)







![Tert-butyl N-[(3-hydroxyazetidin-3-YL)methyl]carbamate](/img/structure/B1446719.png)



